2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring linked to a pyrrolidine moiety, which is further substituted with a 2-methoxy-5-methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine intermediate, which is then coupled with the pyrimidine ring. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would produce a sulfide derivative.
Scientific Research Applications
2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, while the pyrrolidine moiety may enhance binding affinity and specificity. The methoxy and sulfonyl groups can further modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 2-((1-((2-Methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
Uniqueness
The unique combination of the methoxy, methyl, and sulfonyl groups in 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine imparts distinct chemical and biological properties. These modifications can enhance the compound’s solubility, stability, and binding interactions, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-4-5-14(22-2)15(10-12)24(20,21)19-9-6-13(11-19)23-16-17-7-3-8-18-16/h3-5,7-8,10,13H,6,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGOEXDQOGIEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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